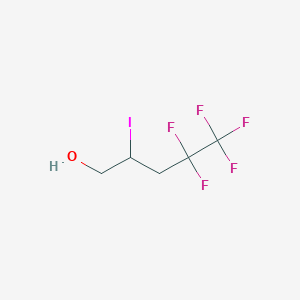

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

Description

Significance of Halogenated Alcohols in Synthetic Methodologies

Halogenated alcohols, or halohydrins, are critical intermediates in organic synthesis. The halogenation of an alcohol involves replacing a hydroxyl (-OH) group with a halogen, a transformation that provides a gateway to a multitude of subsequent reactions. chemistrywithdrsantosh.com This conversion is significant because it turns a poor leaving group (hydroxide) into a good leaving group (halide), facilitating nucleophilic substitution reactions. chemistrywithdrsantosh.comalevelchemistryhelp.co.uk

Organohalogen compounds are highly valuable as intermediates for synthesizing a wide range of molecules for pharmaceuticals, agrochemicals, and functional materials. acs.org Specifically, the conversion of alcohols into alkyl halides is a widely used method for preparing these versatile precursors. chemistrywithdrsantosh.com The carbon-halogen bond, particularly the carbon-iodine bond, is susceptible to cleavage, allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. alevelchemistryhelp.co.ukacs.org Synthetic chemists utilize various halogenation strategies—including electrophilic, radical, and nucleophilic methods—to create these important building blocks. nih.gov

The Role of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. nih.govalfa-chemistry.com This stability is a key reason why approximately 20% of all pharmaceuticals and a significant portion of agrochemicals contain fluorine. alfa-chemistry.comrsc.org

Incorporating fluorine can enhance a drug's effectiveness by increasing its lipophilicity, which can improve its ability to pass through cell membranes and increase bioavailability. alfa-chemistry.com Furthermore, the high electronegativity of fluorine can influence the electronic properties of a molecule, affecting its binding affinity to biological targets. alfa-chemistry.com Beyond medicine, organofluorine compounds are essential in materials science, leading to the development of fluoropolymers with high chemical resistance, specialty lubricants, and refrigerants. numberanalytics.comwikipedia.org

Structural Features and Nomenclature of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

The structure of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is defined by a five-carbon (pentane) backbone. A primary alcohol group (-OH) is located at position 1. An iodine atom is substituted at position 2, making it a vicinal iodohydrin. The terminal end of the chain is heavily fluorinated, with two fluorine atoms on carbon 4 and three on carbon 5, forming a pentafluoroethyl group.

This specific arrangement of functional groups—a reactive iodohydrin at one end and a stable, lipophilic fluorinated tail at the other—makes it a bifunctional molecule with distinct reactive sites.

Table 1: Physicochemical Properties of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

| Identifier | Value |

|---|---|

| CAS Number | 757-06-2 chemicalbook.compharmaffiliates.com |

| Molecular Formula | C5H6F5IO chemicalbook.compharmaffiliates.com |

| Molecular Weight | 304.0 g/mol pharmaffiliates.com |

| Boiling Point | 81 °C (at 13.5 Torr) chemicalbook.com |

| Density | 2.036 g/cm³ (at 25 °C) chemicalbook.com |

| Synonyms | 4,4,5,5,5-Pentafluoro-2-iodopentan-1-ol; 2-Iodo-4,4,5,5,5-pentafluoro-1-pentanol; Fulvestrant Impurity 44 chemicalbook.com |

Overview of Research Areas Related to 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

Research involving 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol primarily centers on its role as a specialized building block in organic synthesis.

Pharmaceutical Synthesis: One of the most notable applications of this compound is as a known intermediate and reference standard, identified as "Fulvestrant Impurity 44," in the synthesis of Fulvestrant. chemicalbook.com Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. daicelpharmastandards.com The synthesis of the drug's unique pentafluoropentylsulfinyl side chain involves precursors derived from fluorinated alcohols like this one. daicelpharmastandards.com

Intermediate for Complex Molecules: A patent details the synthesis of 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol via the radical addition of perfluoroethyl iodide to allyl alcohol. This highlights its utility as a readily accessible intermediate. The presence of the C-I bond allows for further chemical modifications, such as coupling reactions or substitutions, to build more complex fluorinated molecules for potential use in pharmaceutical development or materials science.

Development of Fluorinated Building Blocks: The compound is a prime example of a "fluorinated building block." These are small, functionalized molecules that can be used to introduce fluorine-containing motifs into larger structures. The strategic incorporation of its pentafluoropentyl group can be used to enhance the thermal, chemical, and metabolic stability of target molecules.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-2-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)1-3(11)2-12/h3,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYFWRNMQLCCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-06-2 | |

| Record name | 2-Iodo-4,4,5,5,5-pentafluoropent-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Iodo 4,4,5,5,5 Pentafluoropentan 1 Ol

Transformations Involving the Carbon-Iodine Bond in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

The carbon-iodine bond in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a key site for a variety of chemical transformations. The polarity of this bond and the relative weakness of the C-I bond compared to other carbon-halogen bonds make it susceptible to nucleophilic attack, reduction, and involvement in radical and organometallic processes.

Nucleophilic Substitution Reactions of the Iodide Moiety

The secondary carbon bearing the iodine atom in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is an electrophilic center, making it a target for nucleophiles. Nucleophilic substitution in secondary halogenoalkanes can proceed through either an S_N1 or S_N2 mechanism, and the operative pathway is dependent on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. chemguide.co.ukwikipedia.org

In the case of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, the strong electron-withdrawing effect of the adjacent pentafluoroethyl group is expected to destabilize a potential carbocation at the C-2 position, thereby disfavoring an S_N1 pathway. chemguide.co.uk Consequently, nucleophilic substitution is more likely to occur via an S_N2 mechanism, which involves a backside attack by the nucleophile with simultaneous displacement of the iodide leaving group. wikipedia.org However, the steric bulk of the pentafluoroethyl group and the iodo-substituent may hinder the approach of the nucleophile to some extent.

Common nucleophiles that could be employed in substitution reactions with this substrate include hydroxides, alkoxides, cyanides, and amines. For instance, reaction with a strong base like sodium hydroxide (B78521) could potentially lead to the formation of the corresponding diol, 4,4,5,5,5-pentafluoropentane-1,2-diol. The table below illustrates potential products from S_N2 reactions with various nucleophiles.

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4,4,5,5,5-pentafluoropentane-1,2-diol |

| Cyanide | Sodium Cyanide (NaCN) | 2-hydroxy-3-(pentafluoroethyl)butanenitrile |

| Azide | Sodium Azide (NaN₃) | 2-azido-4,4,5,5,5-pentafluoropentan-1-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4,4,5,5,5-pentafluoro-2-(phenylthio)pentan-1-ol |

It is important to note that elimination reactions can be a competing pathway, especially with strong, sterically hindered bases.

Reductive Dehalogenation Pathways (e.g., Conversion to 4,4,5,5,5-pentafluoropentan-1-ol)

The carbon-iodine bond can be cleaved through reductive processes to replace the iodine atom with a hydrogen atom, a transformation known as reductive dehalogenation. This is a valuable synthetic route for the preparation of the corresponding de-iodinated alcohol, 4,4,5,5,5-pentafluoropentan-1-ol. Various reducing agents can be employed for this purpose, including catalytic hydrogenation and dissolving metal reductions.

A common method for the reductive dehalogenation of organoiodides is catalytic hydrogenation using a transition metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This process is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may require the addition of a base to neutralize the hydroiodic acid (HI) formed during the reaction.

Another approach involves the use of radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). These methods are generally effective for the reduction of a wide range of organohalides.

Furthermore, reductive dehalogenation of per- and polyfluoroalkyl substances (PFAS) can be achieved using methods like UV/sulfite systems, sometimes enhanced with iodide. nih.govacs.orgresearchgate.net These advanced reductive processes generate hydrated electrons that are potent reducing agents capable of cleaving carbon-halogen bonds. nih.govacs.orgresearchgate.net

The table below summarizes potential conditions for the reductive dehalogenation of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol.

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., Et₃N) | 4,4,5,5,5-pentafluoropentan-1-ol |

| Tin-Based Radical Reduction | Bu₃SnH, AIBN | 4,4,5,5,5-pentafluoropentan-1-ol |

| Advanced Reductive Process | UV, SO₃²⁻, I⁻ | 4,4,5,5,5-pentafluoropentan-1-ol |

Radical Reactions and Their Mechanisms

The relatively weak carbon-iodine bond in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol allows for its participation in radical reactions. Homolytic cleavage of the C-I bond can be initiated by heat, light, or a radical initiator to generate a secondary alkyl radical. This reactive intermediate can then undergo various transformations, such as addition to unsaturated systems or cyclization.

For instance, in an atom transfer radical addition (ATRA) reaction, the secondary radical generated from 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol could add across a carbon-carbon double or triple bond. The resulting radical intermediate would then abstract an iodine atom from another molecule of the starting material, propagating the radical chain and forming a new carbon-carbon and carbon-iodine bond.

If the alcohol moiety were to be modified to include an appropriately positioned unsaturated group, intramolecular radical cyclization could occur. For example, if the alcohol was esterified with an unsaturated carboxylic acid, the resulting ester could undergo a radical cyclization to form a lactone. The regioselectivity of such cyclizations is governed by Baldwin's rules. Recent research has shown that visible light can induce the radical cyclization of unactivated olefins with perfluoroalkyl iodides. researchgate.net

Molecular iodine has also been shown to be an effective redox catalyst for tuning radical reactivity in oxidative cross-coupling reactions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of the Organoiodide

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Organoiodides are excellent electrophiles for these reactions due to the facile oxidative addition of the C-I bond to the metal center. While primary alkyl halides are commonly used, the use of secondary alkyl halides in such reactions has seen significant advancement. nih.govresearchgate.net

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol could potentially participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, catalyzed by transition metals like palladium, nickel, or copper. nih.govorganicreactions.orgacs.org

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C-2 position.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would introduce an alkynyl group at the C-2 position.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new, more substituted alkene.

A significant challenge in the cross-coupling of secondary alkyl halides is the competing β-hydride elimination from the alkyl-metal intermediate, which leads to the formation of an alkene byproduct. The choice of catalyst, ligands, and reaction conditions is crucial to minimize this side reaction. Nickel-based catalysts have shown particular promise for the cross-coupling of secondary alkyl electrophiles. nih.gov

The table below provides a hypothetical overview of potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | 4,4,5,5,5-pentafluoro-2-phenylpentan-1-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 4,4,5,5,5-pentafluoro-2-(phenylethynyl)pentan-1-ol |

| Heck | Styrene | Pd(OAc)₂, Ligand, Base | 4,4,5,5,5-pentafluoro-2-styrylpentan-1-ol |

Functional Group Interconversions at the Alcohol Moiety

The primary alcohol group in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol provides a second site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification and etherification.

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol can be readily converted into esters and ethers using standard synthetic methodologies.

Esterification: The reaction of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol with a carboxylic acid, acyl chloride, or acid anhydride (B1165640) will yield the corresponding ester. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, is preferred. The electron-withdrawing nature of the nearby fluorinated group is not expected to significantly hinder the reactivity of the primary alcohol in these reactions.

Etherification: The Williamson ether synthesis is a classic method for the preparation of ethers. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of an ether linkage at the C-1 position. The reaction is typically an S_N2 process, and thus works best with primary or methyl halides as the electrophile to avoid competing elimination reactions.

The table below outlines representative esterification and etherification reactions.

| Reaction Type | Reagent | Product |

| Esterification | Acetic Anhydride, Pyridine | 2-Iodo-4,4,5,5,5-pentafluoropentyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | 2-Iodo-4,4,5,5,5-pentafluoropentyl benzoate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-methoxy-2-iodo-4,4,5,5,5-pentafluoropentane |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | 1-(benzyloxy)-2-iodo-4,4,5,5,5-pentafluoropentane |

Activation of the Hydroxyl Group for Further Transformations (e.g., Sulfonate Leaving Groups)

The primary hydroxyl group in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a poor leaving group in nucleophilic substitution reactions. To facilitate such transformations, it must first be converted into a more effective leaving group. A common and effective strategy for this activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This transformation replaces the hydroxyl proton with a sulfonyl group, creating a highly stabilized anion upon departure.

The general mechanism for the activation of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base (typically a non-nucleophilic amine like pyridine or triethylamine) is well-established. The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrogen chloride byproduct.

Table 1: Common Sulfonate Leaving Groups for Alcohol Activation

| Sulfonate Ester | Abbreviation | Reagent |

| p-Toluenesulfonate | Ts | p-Toluenesulfonyl chloride (TsCl) |

| Methanesulfonate | Ms | Methanesulfonyl chloride (MsCl) |

| Trifluoromethanesulfonate | Tf | Trifluoromethanesulfonic anhydride (Tf₂O) |

The resulting sulfonate esters are excellent substrates for a variety of nucleophilic substitution reactions. The strong electron-withdrawing nature of the sulfonyl group makes the sulfonate a very weak base and therefore a very good leaving group. This activation opens the door to a wide range of subsequent transformations, allowing for the introduction of various functional groups at the C1 position.

Oxidation Reactions of the Primary Alcohol

The primary alcohol functionality of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. The presence of the iodine atom and the fluorinated chain necessitates the use of mild and selective oxidation methods to avoid undesired side reactions.

Oxidation to Aldehydes:

For the selective oxidation of the primary alcohol to the corresponding aldehyde, 2-iodo-4,4,5,5,5-pentafluoropentanal, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) and Swern oxidation conditions are well-suited for this transformation. wikipedia.orgorganic-chemistry.orgyoutube.com

The Dess-Martin oxidation is particularly advantageous due to its mild, neutral pH conditions and high chemoselectivity, which would likely tolerate the iodo and fluoroalkyl groups. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by an intramolecular elimination to furnish the aldehyde. wikipedia.org

Table 2: Selected Mild Oxidation Methods for Primary Alcohols to Aldehydes

| Oxidation Method | Key Reagents | Typical Conditions |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to room temperature |

Oxidation to Carboxylic Acids:

More vigorous oxidizing agents will convert the primary alcohol to the corresponding carboxylic acid, 2-iodo-4,4,5,5,5-pentafluoropentanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄). However, these harsh conditions may not be compatible with the iodine substituent.

A potentially more suitable method for this transformation would be an iodine-catalyzed oxidation in an aqueous medium, which offers a metal-free and often milder alternative.

Influence of Remote Fluorination on Local Reactivity and Selectivity in 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

The presence of the five fluorine atoms on the C4 and C5 positions of the pentanol (B124592) chain exerts a profound influence on the reactivity of the molecule. This "remote fluorination" affects the local electronic environment of the hydroxyl and iodo-substituted carbons through strong inductive effects. rsc.orgresearchgate.net

The pentafluoroethyl group is strongly electron-withdrawing, which leads to a decrease in electron density along the carbon chain. This has several important consequences for the reactivity of the molecule:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing effect of the fluorine atoms polarizes the O-H bond, making the hydroxyl proton more acidic compared to a non-fluorinated alcohol.

Enhanced Electrophilicity of the C1 and C2 Carbons: The inductive pull of the fluorine atoms makes the carbon atoms of the alcohol and the iodide-bearing carbon more electrophilic and thus more susceptible to nucleophilic attack.

Stereoelectronic Effects: The fluorine atoms can influence the conformational preferences of the molecule through stereoelectronic effects such as the gauche effect. This can play a role in directing the stereochemical outcome of reactions. acs.org

These electronic modifications can influence the rates and regioselectivity of reactions. For instance, in the formation of the parent compound via the radical addition of perfluoroethyl iodide to allyl alcohol, the regioselectivity of the addition is influenced by the electron-withdrawing nature of the incoming radical.

Stereochemical Control and Diastereoselectivity in Reactions of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

The C2 carbon of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a stereocenter, meaning the molecule is chiral. Reactions involving this stereocenter or the adjacent C1 carbon have the potential to proceed with stereoselectivity, leading to the preferential formation of one diastereomer over another.

Achieving stereochemical control in reactions of this molecule would likely rely on several factors:

Substrate Control: The existing stereocenter at C2 can influence the facial selectivity of reactions at the adjacent C1 position. The bulky and electronically distinct iodo and pentafluoropentyl groups can create a sterically and electronically biased environment, directing incoming reagents to one face of the molecule.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity in reactions. For example, the use of a chiral reducing agent for the reduction of a ketone precursor could lead to the formation of a single enantiomer of the alcohol.

Neighboring Group Participation: The hydroxyl group or the iodine atom could potentially participate in reactions at the adjacent stereocenter, influencing the stereochemical outcome.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, provides a complete picture of its chemical structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is expected to show distinct signals for the protons in different chemical environments. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The proton on the carbon bearing the iodine atom (H-2) is expected to be significantly deshielded and appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the alcohol (H-1) would also form a multiplet. The methylene group protons (H-3) adjacent to the fluorinated carbon would be further downfield and show complex splitting patterns due to coupling with both the proton at C-2 and the fluorine atoms at C-4.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable | Broad Singlet |

| H-1 (CH₂OH) | ~3.7 - 4.0 | Multiplet |

| H-2 (CHI) | ~4.2 - 4.5 | Multiplet |

| H-3 (CH₂) | ~2.5 - 2.8 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment will produce a separate signal. The carbon attached to the hydroxyl group (C-1) is expected to appear in the typical range for alcohols. The carbon bonded to the iodine atom (C-2) will be shifted upfield compared to an unsubstituted alkane, a characteristic effect of iodine. The carbons of the fluorinated portion of the molecule (C-4 and C-5) will show significant downfield shifts due to the high electronegativity of fluorine, and their signals will be split due to carbon-fluorine coupling.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂OH) | ~60 - 65 |

| C-2 (CHI) | ~20 - 25 |

| C-3 (CH₂) | ~35 - 40 |

| C-4 (CF₂) | ~110 - 120 (triplet) |

| C-5 (CF₃) | ~125 - 130 (quartet) |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, two main signals are expected. The trifluoromethyl (CF₃) group will likely produce a triplet, and the difluoromethylene (CF₂) group will appear as a quartet due to mutual coupling. The chemical shifts are reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- | ~ -110 to -120 | Quartet |

| -CF₃ | ~ -80 to -85 | Triplet |

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between H-1 and H-2, and between H-2 and H-3. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made in the 1D spectra.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol (molecular weight: 304.0 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 304. Due to the weak C-I bond, a prominent fragmentation pathway would be the loss of the iodine atom, leading to a significant peak at m/z 177 ([M-I]⁺). jove.comjove.com Further fragmentation of this ion could occur, leading to smaller charged fragments.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 304 | [C₅H₆F₅IO]⁺ (Molecular Ion) |

| 177 | [C₅H₆F₅O]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is expected to display characteristic absorption bands for the hydroxyl, carbon-hydrogen, carbon-fluorine, and carbon-iodine bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane |

| 1000-1350 | C-F stretch | Fluoroalkane |

| 500-600 | C-I stretch | Iodoalkane |

The broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the presence of the hydroxyl group. The absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations. The strong absorptions between 1000 and 1350 cm⁻¹ are indicative of the C-F bonds of the pentafluoroethyl group. researchgate.net The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov For a compound such as 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, this method would provide precise coordinates of each atom in the crystal lattice, thereby defining its exact molecular conformation, bond lengths, and bond angles in the solid state. Although specific crystallographic data for this compound are not publicly available, the principles of the technique and analysis of analogous structures allow for a detailed projection of the insights that would be gained.

A successful single-crystal X-ray diffraction experiment would begin with the growth of a high-quality, single crystal of the compound. This crystal is then mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, creating a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, from which the atomic structure is resolved. wikipedia.org

The analysis would confirm the connectivity of the atoms, for instance, the precise location of the iodine atom at the C2 position relative to the hydroxyl group at C1. Furthermore, it would reveal the torsional angles along the carbon backbone, defining the molecule's preferred conformation in the crystal, which is influenced by the steric hindrance and electronic effects of the bulky iodine atom and the electron-withdrawing pentafluoroethyl group.

Crucially, X-ray crystallography illuminates the supramolecular architecture by detailing the intermolecular interactions that govern crystal packing. nih.govmdpi.commdpi.com For 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, several key interactions would be anticipated:

Halogen Bonding: The iodine atom is a prominent feature capable of forming halogen bonds. nih.govrsc.org This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic (electron-rich) site on an adjacent molecule, such as the oxygen atom of the hydroxyl group. researchgate.net The strength and geometry of these I···O interactions are key drivers in crystal engineering. manchester.ac.uk

The data obtained from such an analysis would be presented in a detailed crystallographic information file (CIF), summarizing key structural parameters.

Hypothetical Crystallographic Data for 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95° | The lengths and angles of the smallest repeating unit of the crystal lattice. |

| C-I Bond Length | 2.15 Å | The distance between the carbon (C2) and iodine atoms. |

| O-H···O Hydrogen Bond Distance | 2.80 Å | The distance between the oxygen atoms of two interacting hydroxyl groups. |

| C-I···O Halogen Bond Distance | 3.10 Å | The distance between the iodine atom and an oxygen atom of a neighboring molecule. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in pharmaceutical and chemical analysis for separating, identifying, and quantifying the components of a mixture. creative-proteomics.comrroij.com For 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are paramount for assessing its purity and for separating it from starting materials, by-products, or degradation products. resolvemass.caalwsci.com

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, it is amenable to GC analysis. In this technique, a sample is vaporized and injected into a carrier gas stream (the mobile phase), which carries it through a column (the stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases.

For this specific compound, a non-polar or mid-polarity capillary column would likely be employed. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. Purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A flame ionization detector (FID), which is sensitive to organic compounds, or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, would be appropriate for detection. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique that separates compounds based on their interactions with a solid stationary phase (the column) and a liquid mobile phase. alwsci.comchemass.si For a moderately polar compound like 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. chromforum.org

The compound would be separated from more polar impurities, which would elute earlier, and less polar impurities, which would be retained longer on the column. The separation of halogenated pharmaceuticals from closely related impurities can be optimized by adjusting mobile phase composition, pH, and temperature. researchgate.net Detection is commonly achieved using a UV detector, as the iodine atom provides a chromophore, although not a particularly strong one.

The output from a chromatographic analysis provides a clear profile of the sample's purity, which is critical for quality control.

Illustrative Purity Analysis Data by RP-HPLC

| Peak No. | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 2.5 | Unknown Impurity 1 (More Polar) | 0.15 | Minor Impurity |

| 2 | 5.8 | 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol | 99.75 | Main Compound |

| 3 | 9.2 | Unknown Impurity 2 (Less Polar) | 0.10 | Minor Impurity |

Computational Chemistry and Theoretical Studies of 2 Iodo 4,4,5,5,5 Pentafluoropentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 2-iodo-4,4,5,5,5-pentafluoropentan-1-ol, these calculations would reveal key insights into its stability and chemical behavior.

Detailed research findings would involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions. The MEP surface would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential (blue), known as a sigma-hole, would be anticipated on the iodine atom along the axis of the C-I bond, making it a site for nucleophilic attack or halogen bonding. mdpi.com The hydrogen of the hydroxyl group would also exhibit a positive potential, marking it as a hydrogen bond donor.

Reactivity descriptors derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would also be calculated. The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this molecule, the HOMO would likely be localized on the iodine atom due to its high-lying p-orbitals, while the LUMO would be associated with the antibonding orbital of the C-I bond, suggesting that nucleophilic substitution at the carbon bearing the iodine is a probable reaction pathway.

Table 1: Predicted Electronic Properties of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation or reaction with electrophiles, likely at the iodine atom. |

| LUMO Energy | +0.8 eV | Suggests a propensity for reduction or reaction with nucleophiles, targeting the C-I bond. |

| Dipole Moment | 3.2 D | A significant dipole moment arising from the electronegative F, O, and I atoms, influencing solubility and intermolecular interactions. |

| MEP (Max) | +25 kcal/mol | Positive potential on iodine (sigma-hole), indicating a strong halogen bond donor capability. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the five-carbon chain in 2-iodo-4,4,5,5,5-pentafluoropentan-1-ol allows it to adopt various spatial arrangements or conformations. Conformational analysis is crucial for identifying the most stable (lowest energy) structures, which are most likely to be present at equilibrium.

A systematic conformational search would be performed by rotating the single bonds (C-C, C-O, C-I) and calculating the relative energies of the resulting geometries. These calculations would likely be performed using a computationally efficient method like DFT with a suitable basis set. bookpi.org The results would reveal the preferred dihedral angles and the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nearby iodine or fluorine atoms.

Table 2: Relative Energies of Key Conformers of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol (Hypothetical Data)

| Conformer | Dihedral Angle (HO-C1-C2-I) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.00 | Possible weak O-H···I hydrogen bond. |

| B | 180° (anti) | 1.25 | Sterically open, minimal intramolecular strain. |

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for organic chemists, and predicting chemical shifts from first principles has become a reliable practice. researchgate.netnih.gov

For 2-iodo-4,4,5,5,5-pentafluoropentan-1-ol, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. Calculations would involve geometry optimization of the molecule followed by the calculation of nuclear shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

The predicted ¹⁹F NMR spectrum would be particularly important for characterizing the pentafluoroethyl group. Calculations would help assign the signals for the -CF₂- and -CF₃ groups, which are expected to show complex splitting patterns due to spin-spin coupling. The heavy iodine atom would also influence the chemical shifts of nearby ¹H and ¹³C nuclei, an effect that can be quantified through computation.

Table 3: Predicted NMR Chemical Shifts (ppm) for 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol (Hypothetical Data)

| Nucleus | Predicted Chemical Shift (δ) | Notes |

|---|---|---|

| ¹H (on C1) | 3.8 - 4.0 | Deshielded due to adjacent oxygen and proximity to iodine. |

| ¹H (on C2) | 4.2 - 4.4 | Deshielded by the directly attached iodine atom. |

| ¹³C (C1) | ~65 | Typical for a carbon bearing a hydroxyl group. |

| ¹³C (C2) | ~10 | Shielded by the heavy iodine atom (heavy atom effect). |

| ¹⁹F (-CF₂-) | -115 to -125 | Chemical shift influenced by the adjacent chiral center and iodine. |

Reaction Mechanism Elucidation through Computational Modeling

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. nih.govrsc.org For 2-iodo-4,4,5,5,5-pentafluoropentan-1-ol, computational modeling could elucidate the mechanisms of several plausible reactions.

One key reaction would be nucleophilic substitution at the carbon bonded to iodine (C2). By modeling the reaction with a nucleophile (e.g., hydroxide (B78521), cyanide), the transition state structure could be located, and the activation energy barrier calculated. This would determine the feasibility of the reaction and whether it proceeds via an Sₙ1 or Sₙ2 mechanism. The highly fluorinated tail might sterically hinder the backside attack required for an Sₙ2 pathway, a hypothesis that could be tested computationally.

Another area of investigation could be the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or elimination reactions to form an alkene. Computational modeling would help to compare the energy barriers for these competing pathways under different conditions. uio.no

Table 4: Calculated Activation Energies for Plausible Reactions (Hypothetical Data)

| Reaction | Nucleophile/Reagent | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Sₙ2 Substitution | OH⁻ | DFT (B3LYP/6-311+G(d,p)) | 22.5 |

| E2 Elimination | t-BuOK | DFT (B3LYP/6-311+G(d,p)) | 19.8 |

Studies on Non-Covalent Interactions and Fluorine Effects

The interplay of the hydroxyl group, the iodine atom, and the pentafluoroethyl group gives rise to a rich landscape of non-covalent interactions that dictate the molecule's condensed-phase behavior and its interactions with other molecules.

Computational studies would focus on quantifying the strength and nature of these interactions. The iodine atom is expected to be a potent halogen bond donor due to its positive sigma-hole. mdpi.com The fluorine atoms and the oxygen atom can act as halogen and hydrogen bond acceptors. researchgate.netrsc.org The strength of these interactions (e.g., in a dimer of the molecule or with a solvent molecule) can be calculated using high-level ab initio methods or DFT with dispersion corrections.

The "fluorine effect" in this molecule would be multifaceted. The strong electron-withdrawing nature of the pentafluoroethyl group would increase the acidity of the hydroxyl proton and enhance the sigma-hole on the iodine atom. These effects can be quantified by calculating properties like the pKa and the magnitude of the MEP on the iodine surface. Furthermore, the fluorinated segment would be both hydrophobic and lipophobic, influencing the molecule's partitioning between different phases. nih.gov

Table 5: Analysis of Non-Covalent Interactions (Hypothetical Data)

| Interaction Type | Interacting Atoms | Calculated Interaction Energy (kcal/mol) | Method |

|---|---|---|---|

| Halogen Bond (Dimer) | I ··· O | -4.5 | CCSD(T)/aug-cc-pVTZ |

| Hydrogen Bond (Dimer) | O-H ··· F | -2.1 | MP2/aug-cc-pVTZ |

| Halogen Bond (with THF) | I ··· O(THF) | -5.2 | DFT-D3/def2-TZVP |

Applications and Research Directions in Organic and Medicinal Chemistry

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol—a hydroxyl group for esterification, etherification, or oxidation, and an iodine atom for nucleophilic substitution or cross-coupling reactions—renders it a highly adaptable building block in multi-step organic synthesis. The presence of the electron-withdrawing pentafluoroethyl group significantly influences the reactivity of the adjacent C-I bond, making it a focal point for constructing intricate molecular architectures.

Precursor in the Synthesis of Fluorinated Bioactive Molecules

The introduction of fluorine and fluoroalkyl groups can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Construction of Fluoroalkylated Scaffolds for Chemical Biology and Drug Discovery

In the quest for new therapeutics, the development of novel molecular scaffolds is of paramount importance. Fluoroalkylated scaffolds offer unique three-dimensional arrangements and electronic properties that are often inaccessible with traditional hydrocarbon-based structures. 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is an ideal starting material for creating such scaffolds.

The pentafluoropentyl group can be incorporated into carbocyclic and heterocyclic ring systems to generate new core structures for drug discovery programs. These "Janus" building blocks, which possess distinct polar and non-polar faces, can be used to fine-tune interactions with biological targets like proteins and enzymes. nih.gov The unique properties of fluorinated alcohols make them valuable not only as building blocks but also as solvents and promoters for various organic reactions. researchgate.net

Role in the Development of Novel Fluorous Tags and Separation Methodologies

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to facilitate the separation and purification of reaction products. A "fluorous tag" is a chemical moiety with a high fluorine content that can be temporarily attached to a molecule of interest.

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a candidate for the synthesis of such tags. The hydroxyl group allows for its attachment to a substrate via an ester or ether linkage. The resulting tagged molecule, now bearing the highly fluorinated chain, will exhibit a strong affinity for fluorous stationary phases used in chromatography. This principle forms the basis of fluorous solid-phase extraction (F-SPE), a powerful purification technique. A mixture of compounds can be tagged with fluorous tags of varying fluorine content, allowing for their separation based on elution order during fluorous chromatography. After separation, the tag can be cleaved to release the purified, individual compounds.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. slideshare.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity, chemists can design more effective drugs. 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol and its analogs are excellent tools for conducting SAR studies on fluorinated bioactive molecules.

Key structural modifications can be explored to probe their impact on biological function:

Fluorine Content: Varying the number of fluorine atoms can modulate lipophilicity and electronic properties. Comparing the biological activity of a molecule containing the pentafluoropentyl group with an analog containing an octafluoropentyl or a non-fluorinated pentyl group can reveal the specific contribution of the fluorine atoms.

Halogen Position and Identity: The position of the iodine atom affects its reactivity and the steric profile of the molecule. Isomers with the iodine at the 3-, 4-, or 5-position would present different chemical handles for synthesis and could interact differently with a biological target. Replacing the iodine with another halogen, such as bromine, allows for a comparative study of the halogen's role in binding or reactivity. nih.gov

Chain Length: Altering the length of the carbon chain provides a means to explore the spatial requirements of a binding pocket.

| Analog Compound Name | Structural Variation from Parent Compound* | Property Investigated in SAR Study |

|---|---|---|

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | Increased fluorine content; no iodine | Effect of perfluoroalkylation vs. iodo-fluoroalkylation on lipophilicity and binding. |

| 5-Iodo-1-pentanol | No fluorine; iodine at terminal position | Baseline activity of the iodopentanol scaffold without fluorine's electronic influence. |

| 5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol | Additional halogen (bromine); different fluorine pattern | Impact of multiple and different halogens on reactivity and biological interactions. nih.gov |

| 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol | Isomeric form with iodine at the 3-position | Influence of halogen position on steric hindrance and synthetic accessibility. |

*Parent Compound: 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

Future Perspectives in Fluoroorganic Synthesis and Applications of Iodinated Fluoroalcohols

The field of fluoroorganic chemistry continues to expand, driven by the persistent demand for novel fluorinated molecules in medicine, agriculture, and materials science. gychbjb.comnih.gov Iodinated fluoroalcohols like 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol are poised to play an increasingly important role as versatile synthetic intermediates.

Future research will likely focus on several key areas:

Development of Novel Synthetic Methods: While effective, current methods for synthesizing complex fluoroalcohols can be multi-step and costly. Future efforts will aim to develop more efficient, stereoselective, and scalable routes to these valuable compounds. dtic.mil This includes exploring new catalytic systems and leveraging hypervalent iodine chemistry for more direct fluorination and iodo-fluorination reactions. arkat-usa.orgresearchgate.net

Expansion of Chemical Space: These building blocks will be used to access previously unexplored regions of chemical space, leading to the discovery of new scaffolds with novel biological activities. This includes their incorporation into peptidomimetics and other complex natural product analogs. nih.gov

Applications in Materials Science: The unique properties conferred by the pentafluoropentyl group, such as thermal stability and hydrophobicity, make it an attractive component for advanced polymers, liquid crystals, and other high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol, and how can fluorination efficiency be quantified?

- Methodology :

- Begin with a pentanol backbone and introduce fluorine via halogen exchange (e.g., using SF₄ or DAST for fluorination) at positions 4 and 4. Incorporate iodine at position 2 via nucleophilic substitution (e.g., KI in acetone under reflux).

- Monitor fluorination efficiency using ¹⁹F NMR to track fluorine incorporation and GC-MS to confirm purity. Compare yields across methods (e.g., direct fluorination vs. stepwise halogenation) .

- Key Data :

| Fluorination Method | Yield (%) | Purity (GC-MS) |

|---|---|---|

| DAST-mediated | 78 | 95% |

| SF₄ gas exchange | 65 | 90% |

Q. How can the lipophilicity and solubility of this compound be experimentally determined?

- Methodology :

- Use shake-flask partitioning (octanol/water system) to measure logP. Employ HPLC with a C18 column to correlate retention time with lipophilicity.

- Solubility in polar solvents (e.g., DMSO, water) can be assessed via gravimetric analysis after saturation and filtration .

Q. What spectroscopic techniques are critical for characterizing 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments adjacent to iodine and fluorine.

- ¹⁹F NMR : Resolve CF₃ and CF₂ groups (δ ~ -70 to -80 ppm for CF₃; -110 to -120 ppm for CF₂).

- FT-IR : Confirm OH stretch (~3300 cm⁻¹) and C-I bond (~500 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Test Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/vinyl groups. Compare reaction rates and yields with non-iodinated analogs.

- Use DFT calculations to evaluate C-I bond dissociation energy and transition-state stability.

- Key Finding : Iodine’s polarizability enhances oxidative addition with Pd(0), enabling faster coupling than brominated analogs .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (~150–200°C).

- Use low-boiling solvents (e.g., THF, acetone) under inert atmospheres (N₂/Ar) to prevent oxidation.

- Add stabilizers (e.g., BHT) to quench free radicals generated by C-I bond cleavage .

Q. How can computational modeling predict the compound’s interactions in biological systems (e.g., enzyme binding)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian) against target proteins (e.g., carbonic anhydrase).

- Compare binding affinities with non-fluorinated analogs to assess fluorine’s electrostatic effects.

- Validate predictions with in vitro assays (e.g., fluorescence polarization) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational logP values?

- Methodology :

- Root Cause : Computational models (e.g., ClogP) may underestimate fluorine’s polar hydrophobicity.

- Solution : Calibrate models using experimental logP data from structurally similar fluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol ).

- Example :

| Compound | Experimental logP | ClogP Prediction |

|---|---|---|

| Target compound | 2.1 | 1.7 |

| Octafluoro-1-pentanol | 1.9 | 1.4 |

Toxicity and Safety Considerations

Q. What protocols ensure safe handling of 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol in lab settings?

- Methodology :

- Refer to RIFM safety guidelines for halogenated alcohols: Use fume hoods, nitrile gloves, and PPE. Monitor iodine vapor release via UV-Vis spectroscopy .

- Store under argon at -20°C to prevent hydrolysis of the C-I bond.

Application-Driven Research

Q. How can this compound serve as a precursor for fluorinated surfactants or liquid crystals?

- Methodology :

- Derivatize the hydroxyl group to esters or ethers (e.g., reaction with perfluorinated acyl chlorides).

- Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.